![molecular formula C14H2Br2O6 B1313766 4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone CAS No. 83204-68-6](/img/structure/B1313766.png)
4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone
Overview
Description
“4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone” is an organic compound . It is used as an organic intermediate .
Synthesis Analysis
The synthesis of “4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone” can be achieved through a two-step reaction . The first step involves the synthesis of “4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3-dione”. This is then oxidized to form the final product .Chemical Reactions Analysis
In one documented reaction, “4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone” (NDA-Br2) and 6-aminohexan-1-ol were added in acetic acid. The reaction mixture was refluxed under Argon for 2 hours. Then the reaction mixture was poured onto water and the resulting precipitate was filtered and washed with methanol .Physical And Chemical Properties Analysis
The compound has a molecular weight of 425.97 . It has a melting point of 350°C and a predicted boiling point of 703.2±60.0 °C. The predicted density is 2.338±0.06 g/cm3 .Scientific Research Applications
Organic Solar Cells
This compound serves as a precursor to naphthalene diimides (NDIs), which are crucial active layer materials in organic solar cells. Its aromatic planar conjugated structure is favorable for efficient charge transport .
Field-Effect Transistors
Due to its planar structure and electronic properties, it is used in the development of field-effect transistors (FETs) which are vital components in modern electronic devices .
Polymer Solar Cells
It acts as a building block for synthesizing n-type semiconducting polymers and dyes that are implemented in polymer solar cells .
Bioimaging Applications
The compound is utilized in creating dyes for bioimaging applications, aiding in the visualization of biological processes and structures .
Organic Photovoltaics
It is involved in the electrode interface for organic photovoltaics, contributing to the development of renewable energy technologies .
Gas Separation Membranes
This compound is used to fabricate copolyimides that form membranes for selective adsorption and gas separation processes .
Proton Exchange Membranes
It helps enhance proton exchange membranes in fuel cells, which are essential for converting chemical energy into electrical energy efficiently .
Safety and Hazards
“4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone” should be handled with caution in the laboratory as it may pose hazards to humans and the environment . It should be stored in a dry, cool place, away from flammable materials and oxidizing agents . Appropriate personal protective equipment, such as laboratory gloves, goggles, and lab coats, should be worn when handling this compound .
properties
IUPAC Name |
2,9-dibromo-6,13-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H2Br2O6/c15-5-1-3-7-8-4(12(18)22-13(19)9(5)8)2-6(16)10(7)14(20)21-11(3)17/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDCHNPLDKDTNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C3=C4C(=CC(=C3C(=O)OC2=O)Br)C(=O)OC(=O)C4=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H2Br2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474987 | |
Record name | 4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
83204-68-6 | |
Record name | 4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Dibromonaphthalene-1,4,5,8-tetracarboxylic Dianhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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